2,2'-Dinitrobiphenyl

Description

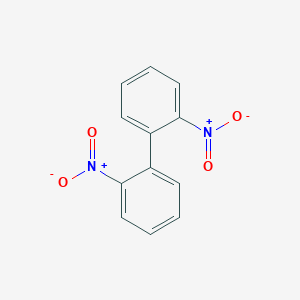

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(2-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFJHDNFUMKVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179103 | |

| Record name | 2,2'-Dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-96-6 | |

| Record name | 2,2′-Dinitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dinitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dinitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dinitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DINITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW94EVQ4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dinitrobiphenyl

CAS Number: 2436-96-6

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic data of 2,2'-Dinitrobiphenyl. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is characterized by the presence of two nitro groups attached to a biphenyl backbone at the 2 and 2' positions.[1] This substitution pattern influences its chemical and physical properties, making it a key intermediate in various chemical syntheses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2436-96-6 | [2][3] |

| Molecular Formula | C₁₂H₈N₂O₄ | [2] |

| Molecular Weight | 244.20 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 124-126 °C | |

| Solubility | Soluble in organic solvents like acetone, ether, and chloroform; limited solubility in water. | [1][4] |

| Stability | Stable under normal conditions, but can be sensitive to heat and shock. | [1] |

Synthesis

The primary method for the synthesis of this compound is the Ullmann coupling reaction. This reaction involves the copper-mediated coupling of an aryl halide.

Classical Ullmann Coupling

A traditional method involves heating an ortho-substituted nitroaryl halide with copper powder. For instance, this compound can be synthesized from o-chloronitrobenzene using a copper-bronze alloy at elevated temperatures.[5]

Experimental Protocol: Classical Ullmann Coupling

-

Reactants: o-chloronitrobenzene and copper bronze.

-

Procedure: A mixture of o-chloronitrobenzene and sand is heated to 215-225°C. Copper bronze is then slowly added to the mixture. The reaction is maintained at this temperature for a further 1.5 hours with continuous stirring. The hot mixture is then poured into a beaker containing sand and stirred to form clumps. After cooling, the product is extracted with hot ethanol.

-

Purification: The crude product can be purified by recrystallization from hot ethanol.[6]

Solvent-Free Ullmann Coupling

More recent, "green" chemistry approaches have focused on solvent-free conditions. One such method involves heating 1-iodo-2-nitrobenzene with copper powder and sand in a test tube.[7]

Experimental Protocol: Solvent-Free Ullmann Coupling

-

Reactants: 1-iodo-2-nitrobenzene, copper powder, and sand.

-

Procedure: The reactants are mixed in a test tube and heated in a sand bath to approximately 350°C for 20-30 seconds.[7]

-

Purification: The product can be separated and purified using column chromatography.[7]

Caption: Synthesis workflows for this compound.

Reactivity

The reactivity of this compound is largely dictated by the two electron-withdrawing nitro groups.

Reduction

A key reaction of this compound is the reduction of its nitro groups to form 2,2'-diaminobiphenyl. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as carbazoles.

Caption: Reduction of this compound.

Other Reactions

This compound can serve as a precursor in the synthesis of other complex molecules. For example, the thermal decomposition of related azido-nitrobiphenyl compounds can lead to the formation of nitrocarbazoles.[8] The electroreduction of this compound has also been studied.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons. |

| Mass Spectrometry | The mass spectrum can be used to confirm the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the nitro groups and the aromatic rings. |

Experimental Protocols for Spectroscopic Analysis

-

¹H NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer.

-

Mass Spectrometry: Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS).

-

Infrared Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or in a suitable solvent.

Toxicological Information

Specific toxicological data for this compound is limited. However, due to the presence of nitro groups, it is presumed to have some degree of toxicity and may be an environmental persistent.[1] Nitroaromatic compounds, in general, are known to be of toxicological concern. For instance, studies on 2,4-dinitrobiphenyl derivatives have indicated mutagenic potential in Salmonella typhimurium TA98, with metabolic activation enhancing their mutagenicity.[9] It is crucial to handle this compound with appropriate safety measures in a laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications

This compound is primarily used as an intermediate in organic synthesis.[1] Its reduction product, 2,2'-diaminobiphenyl, is a valuable precursor for the synthesis of dyes, pigments, and pharmaceuticals.[1] It has also been used as an internal standard in analytical chemistry, for example, in the determination of p,p'-DDT by gas chromatography.

Caption: Core concepts related to this compound.

References

- 1. CAS 2436-96-6: 2,2′-Dinitrobiphenyl | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2,2-Dinitrobiphenyl - CAS 2436-96-6 - City Chemical LLC. [citychemical.com]

- 4. This compound | 2436-96-6 | FD62613 | Biosynth [biosynth.com]

- 5. This compound | 2436-96-6 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Overview of 2,2'-Dinitrobiphenyl Synthesis

Introduction

2,2'-Dinitrobiphenyl is a crucial intermediate in the synthesis of various fine chemicals, including carbazoles and other heterocyclic compounds of interest in materials science and pharmaceutical development. Its synthesis has a rich history, dating back to the turn of the 20th century. This technical guide provides an in-depth exploration of the historical context surrounding the synthesis of this compound, with a focus on the seminal methodologies, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

The Ullmann Reaction: A Foundational Discovery

The primary and most historically significant method for synthesizing this compound is the Ullmann reaction, first reported by Fritz Ullmann and his student Jean Bielecki in 1901.[1][2] This groundbreaking discovery demonstrated that a transition metal, copper, could facilitate the formation of an aryl-aryl carbon-carbon bond.[1] The classical Ullmann coupling involves the self-condensation of an aryl halide activated by an electron-withdrawing group, such as a nitro group, in the presence of copper at high temperatures.[1]

The archetypal example of this reaction is the conversion of an ortho-halonitrobenzene to this compound using a copper-bronze alloy.[1][3] While foundational, the traditional Ullmann reaction is known for requiring harsh reaction conditions and sometimes providing inconsistent yields.[1][3]

Reaction Scheme

The general reaction for the Ullmann synthesis of this compound is depicted below. The starting material is typically an ortho-halonitrobenzene, where X can be Iodo, Bromo, or Chloro.

Figure 1: General scheme for the Ullmann synthesis of this compound.

Quantitative Data from Historical Syntheses

The choice of starting material and reaction conditions significantly impacts the yield of this compound. The following table summarizes quantitative data from various historical and modern adaptations of the Ullmann coupling.

| Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| o-Chloronitrobenzene | Copper bronze | 215–225 | 2.7 hours | 52–61 | [2] |

| o-Iodonitrobenzene | Copper powder, Sand | ~350 (sand bath) | 20–30 seconds | 50–90 (conversion) | [4][5] |

| o-Iodonitrobenzene | Copper vial & ball | Ambient (ball milling) | Overnight | 97 | [6][7] |

| 2-Nitrobenzoic acid | Pd(TFA)₂, Ag₂CO₃ | 120 | 24 hours | 95 | [8] |

Detailed Experimental Protocols

Protocol 1: Classical Ullmann Synthesis from o-Chloronitrobenzene

This procedure is adapted from the method detailed in Organic Syntheses.[2]

Materials:

-

o-Chloronitrobenzene (200 g, 1.27 moles)

-

Clean, dry sand (300 g)

-

Copper bronze (200 g) - Note: Activation of copper bronze with iodine in acetone followed by washing is recommended for consistent results.[2]

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

A 1-L flask equipped with a mechanical stirrer is charged with 200 g of o-chloronitrobenzene and 300 g of sand.[2]

-

The mixture is heated in an oil bath to a temperature of 215–225°C.[2]

-

Copper bronze (200 g) is added slowly over approximately 1.2 hours while maintaining the temperature and stirring.[2]

-

The reaction is continued at 215–225°C for an additional 1.5 hours with continuous stirring.[2]

-

While still hot, the reaction mixture is poured into a beaker containing 300-500 g of sand and stirred to form small clumps.[2]

-

After cooling, the clumps are broken up in a mortar.[2]

-

The solid mixture is extracted by boiling with two 1.5-L portions of ethanol for 10 minutes each, followed by filtration.[2]

-

The ethanol filtrates are combined and cooled in an ice bath to crystallize the this compound.[2]

-

The crude product is collected by filtration. A second crop can be obtained by concentrating the filtrate.[2]

-

For purification, the product is dissolved in hot ethanol (approx. 2 L per 100 g), treated with Norit, filtered, and recrystallized.[2]

-

The final product is obtained as pure, yellow crystals with a melting point of 123.5–124.5°C. The expected yield is 80–95 g (52–61%).[2]

Figure 2: Experimental workflow for the classical Ullmann synthesis.

Protocol 2: Solvent-Free Ullmann Synthesis from o-Iodonitrobenzene

This modern adaptation highlights a greener, solvent-free approach to the Ullmann coupling.[4][5][9]

Materials:

-

1-Iodo-2-nitrobenzene (0.6 – 1.0 mmol)

-

Copper powder (3 mmol)

-

Sand (200 mg)

Procedure:

-

In a 15 cm test tube, mix 1-iodo-2-nitrobenzene, copper powder, and sand.[4]

-

Prepare a sand bath in a heating mantle and heat it to approximately 350°C.[4][5]

-

Insert the test tube into the hot sand bath for 20 to 30 seconds. The reaction occurs in the molten reagent.[4][5]

-

Remove the test tube and allow it to cool.

-

The product can be purified using column chromatography to separate the this compound from any unreacted starting material.[4][9]

-

The typical yield is in the mid-50% range, with a melting point of 110-116°C.[4][5]

Mechanistic Insights

While the precise mechanism of the Ullmann reaction has been a subject of study for decades, a commonly proposed pathway involves a single electron transfer (SET) from copper to the aryl halide.[6][7] This generates an aryl radical, which can then dimerize to form the biphenyl product. The electron-withdrawing nitro group ortho to the halogen is crucial for activating the substrate towards this reaction.[7]

Figure 3: Proposed single electron transfer (SET) mechanism pathway.

Alternative Historical Synthesis Routes

Besides the Ullmann coupling, other methods for preparing this compound have been historically reported, although they are less common. These include synthesis from diazotized o-nitroaniline and the Gomberg-Bachmann reaction, which is a general method for preparing unsymmetrical biaryls via the decomposition of aryldiazonium salts.[2][10]

Conclusion

The synthesis of this compound is historically anchored in the Ullmann reaction, a robust method that has been a cornerstone of biaryl synthesis for over a century. While the classical procedure involves high temperatures and stoichiometric copper, modern variations have introduced milder, more efficient, and greener alternatives, such as solvent-free ball milling.[6][7] Understanding the historical context and the detailed experimental protocols of these methods provides valuable insights for contemporary chemists in the fields of materials science and pharmaceutical development, enabling the informed selection and optimization of synthetic routes to this important chemical intermediate.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reacție Ullmann - Wikipedia [ro.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ERIC - EJ925960 - Solvent-Free Synthesis of 2,20'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory, Journal of Chemical Education, 2011-Mar [eric.ed.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Early Synthesis Methods of 2,2'-Dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for 2,2'-dinitrobiphenyl, a significant compound in organic synthesis and a precursor for various heterocyclic compounds. The document focuses on the seminal Ullmann condensation and its variations, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthesis workflow.

Core Synthesis Methods: A Comparative Overview

The primary early method for the synthesis of this compound is the Ullmann condensation, which involves the copper-promoted coupling of an aryl halide. Early research predominantly utilized 2-chloronitrobenzene and 2-bromonitrobenzene, while later variations explored the use of 2-iodonitrobenzene, often under solvent-free conditions. Another historically noted, though less detailed in early literature, method involves the diazotization of 2-nitroaniline.

The following table summarizes the quantitative data for key variations of the Ullmann condensation for the synthesis of this compound.

| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Classical Ullmann Condensation | 2-Chloronitrobenzene | Copper bronze, Sand | 215–225 | ~2.7 hours | 52–61 | [1] |

| Classical Ullmann Condensation | 2-Bromonitrobenzene | Copper powder | ~200 | Not specified | 76 | [2] |

| Solvent-Free Heating | 1-Iodo-2-nitrobenzene | Copper powder, Sand | ~290 | 20-30 seconds | ~55 | [3] |

| Solvent-Free Ball Milling | 2-Iodonitrobenzene | Copper vial and ball | Room Temperature | Overnight | 97 | [4][5] |

Experimental Protocols

Classical Ullmann Condensation from 2-Chloronitrobenzene

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

-

2-Chloronitrobenzene (200 g, 1.27 moles)

-

Clean, dry sand (300 g)

-

Copper bronze (200 g) - Note: Activation of copper bronze with iodine may be necessary for optimal results.[1]

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer, combine 200 g of 2-chloronitrobenzene and 300 g of sand.

-

Heat the mixture in an oil bath to a temperature of 215–225 °C.

-

Slowly add 200 g of copper bronze to the stirred mixture over approximately 1.2 hours.

-

Maintain the reaction temperature at 215–225 °C for an additional 1.5 hours with continuous stirring.

-

Caution: Pour the hot reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps. Do not allow the mixture to solidify in the reaction flask.[1]

-

Once cooled, break up the clumps in a mortar.

-

Extract the product by boiling the solid mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution after each extraction.

-

Cool the combined ethanol filtrates in an ice bath to crystallize the this compound.

-

Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.

-

For purification, dissolve the crude product in hot ethanol, treat with Norit, and filter the hot solution.

-

Cool the filtrate in an ice bath to obtain pure, yellow crystals of this compound.

-

The expected yield is 80–95 g (52–61%).[1]

Solvent-Free Heating from 1-Iodo-2-nitrobenzene

This microscale, solvent-free method is a more recent adaptation of the classical Ullmann reaction.[3][6]

Materials:

-

1-Iodo-2-nitrobenzene (0.6–1.0 mmol)

-

Copper powder (3 mmol)

-

Sand (200 mg)

Procedure:

-

In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene, copper powder, and sand.

-

Heat the test tube in a sand bath at approximately 290 °C for 20–30 seconds.[3] The reaction occurs in the molten reagent.

-

Remove the test tube from the sand bath and allow it to cool.

-

The crude product can be purified by column chromatography.

Synthesis Workflow

The following diagram illustrates the general workflow for the Ullmann synthesis of this compound, highlighting the different starting materials and reaction conditions.

Caption: Ullmann synthesis workflow for this compound.

Alternative Early Synthesis Route

An alternative, though less commonly detailed in early procedural literature for this specific compound, is the synthesis from 2-nitroaniline via a diazotization reaction.[1] This method, in principle, would involve the diazotization of 2-nitroaniline to form a diazonium salt, followed by a copper-catalyzed coupling reaction. While this route is of historical significance, detailed experimental protocols from the early 20th century focusing specifically on the synthesis of this compound are not as readily available as those for the Ullmann condensation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ullmann coupling: the first publication - operachem [operachem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,2'-Dinitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data essential for the characterization of 2,2'-Dinitrobiphenyl. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for its structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.204 | dd | Aromatic Proton (H) |

| 7.67 | m | Aromatic Proton (H) |

| 7.59 | m | Aromatic Proton (H) |

| 7.296 | dd | Aromatic Proton (H) |

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments can vary based on the solvent and experimental conditions, typical ¹³C NMR chemical shifts for this compound are expected in the aromatic region (approximately 120-150 ppm). Due to the presence of quaternary carbons attached to the nitro groups and the biphenyl linkage, these signals may exhibit lower intensities.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148-150 | C-NO₂ |

| ~133-135 | C-C (biphenyl linkage) |

| ~124-132 | Aromatic CH |

Note: These are predicted ranges. Experimental values should be compared with reference spectra from databases such as PubChem or SpectraBase.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorptions of the nitro groups and the vibrations of the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520 - 1550 | Strong | Asymmetric NO₂ stretching |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretching |

| ~3050 - 3100 | Medium | Aromatic C-H stretching |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~750 - 850 | Strong | C-H out-of-plane bending (aromatic) |

Note: These are characteristic ranges for nitroaromatic compounds. Specific peak positions can be found on spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 244 | ~30 | [M]⁺ (Molecular ion) |

| 198 | 100 | [M - NO₂]⁺ |

| 168 | ~35 | [M - 2NO₂]⁺ or [C₁₂H₈]⁺ |

| 139 | ~34 | Further fragmentation |

| 115 | ~28 | Further fragmentation |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer operating at a frequency of 90 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the aromatic region (typically 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This method requires minimal sample preparation.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source. The mass analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector.

-

Data Acquisition:

-

Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Set the electron energy for ionization, typically at 70 eV.

-

Scan the mass analyzer over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.

-

-

Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Characterization Workflow

The logical flow for characterizing an unknown compound, such as this compound, using spectroscopic methods is illustrated below.

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive guide, with its tabulated data, detailed protocols, and logical workflow, provides the necessary information for the accurate and reproducible spectroscopic characterization of this compound.

References

Solubility of 2,2'-Dinitrobiphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-dinitrobiphenyl in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining solubility.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Benzene | Soluble[1] | - |

| Ether | Soluble[1][2] | Moderate solubility has been noted.[2] |

| Chloroform | Soluble[1][2] | - |

| Acetone | Soluble[2][3] | Moderate solubility has been noted.[2] |

| Ethanol | Soluble in hot ethanol[4] | Recrystallization is a common purification method using this solvent.[4] |

| Methanol | Soluble[3] | - |

| Toluene | Soluble | A known solvent for this compound. |

| Acetic Acid | Soluble in hot acetic acid | Mentioned as a solvent for recrystallization. |

| Water | Insoluble[5] | - |

It is important to note that this table is based on qualitative descriptions, and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

Experimental Protocols: Determination of a Solid Organic Compound's Solubility

The following is a general and robust gravimetric method for determining the solubility of a solid organic compound like this compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the boiling point of the solvent and the melting point of this compound.

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dry residue.

-

The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution withdrawn.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL), by using the density of the solvent if necessary.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

- 1. This compound | 2436-96-6 | FD62613 | Biosynth [biosynth.com]

- 2. CAS 2436-96-6: 2,2′-Dinitrobiphenyl | CymitQuimica [cymitquimica.com]

- 3. 2 2'-Dinitrobiphenyl CAS:2436-96-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 2436-96-6 [m.chemicalbook.com]

Stability and Storage of 2,2'-Dinitrobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage concerns associated with 2,2'-dinitrobiphenyl. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide combines known information for the target compound with illustrative data and protocols from closely related nitroaromatic compounds. This approach provides a robust framework for understanding and managing the stability of this compound in a research and development setting.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to ensure the integrity and safety of this compound. The following recommendations are based on available safety data sheets and general knowledge of nitroaromatic compounds.

Storage Conditions:

-

Temperature: Store in a cool, dry place, with recommended temperatures ranging from 10°C to 25°C[1]. Some suppliers recommend refrigerated storage at 2-8°C[1].

-

Light: Protect from light[1]. The compound should be stored in amber vials or other light-opaque containers.

-

Moisture: Keep the container tightly closed to prevent moisture ingress.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

Handling Precautions:

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 244.20 g/mol | [2][3] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | 123.5-126 °C | [4][5][6] |

| Solubility | Soluble in organic solvents such as benzene, ether, and chloroform; insoluble in water. | [1] |

| CAS Number | 2436-96-6 | [1][2][3][5][6] |

Thermal Stability

Illustrative Thermal Decomposition Data for a Related Dinitrobiphenyl Isomer:

The following table (Table 2) presents hypothetical data for a dinitrobiphenyl isomer to illustrate the type of information obtained from thermal analysis.

| Parameter | Illustrative Value | Method |

| Melting Point (Tₘ) | 125 °C | DSC |

| Onset of Decomposition (Tₒ) | 250 °C | DSC |

| Peak Decomposition Temperature (T₋) | 280 °C | DSC |

| Heat of Decomposition (ΔH₋) | -1500 J/g | DSC |

| Weight Loss (Step 1) | 30% (180-260 °C) | TGA |

| Weight Loss (Step 2) | 45% (260-350 °C) | TGA |

Experimental Protocol: Thermal Stability Analysis by DSC/TGA

This protocol outlines a general procedure for assessing the thermal stability of a nitroaromatic compound like this compound.

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum or gold-plated copper pan. For energetic materials, high-pressure crucibles may be necessary.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Temperature Range: Typically from ambient temperature to 400-500 °C, or until complete decomposition is observed.

-

-

Data Analysis:

-

From the DSC curve, determine the melting point (endotherm) and the onset, peak, and enthalpy of any exothermic decomposition events.

-

From the TGA curve, determine the temperatures at which weight loss occurs and the percentage of weight loss for each step.

-

Logical Workflow for Thermal Stability Assessment

Photostability

Nitroaromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. Photostability testing is crucial to determine the potential for photodegradation and to identify the appropriate protective measures.

Illustrative Photodegradation Data for a Nitroaromatic Compound:

Table 3 provides hypothetical data for a nitroaromatic compound to demonstrate the results of a photostability study conducted according to ICH Q1B guidelines.

| Condition | Exposure Duration | Assay (% of Initial) | Appearance |

| Control (Dark) | 24 hours | 99.8% | No change |

| ICH Q1B Light Exposure | 24 hours | 85.2% | Slight yellowing |

| Forced Degradation (High-Intensity UV) | 6 hours | 65.7% | Significant darkening |

Experimental Protocol: Photostability Testing (ICH Q1B)

This protocol is a general guideline for the photostability testing of a drug substance like this compound.

-

Sample Preparation:

-

Place a sufficient amount of the solid compound in a chemically inert, transparent container.

-

Prepare a solution of the compound (e.g., in acetonitrile or methanol) in a quartz cuvette.

-

Prepare a "dark" control sample for both the solid and the solution, wrapped in aluminum foil.

-

-

Light Source: Use a photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

-

Exposure: Expose the samples to the light source. The exposure duration will depend on the intensity of the light source.

-

Analysis: After the exposure period, analyze the samples (both light-exposed and dark controls) by a stability-indicating HPLC method to determine the extent of degradation and to identify any photodegradation products. Visual inspection for any changes in physical appearance is also necessary.

Decision Logic for Photostability Testing

Hydrolytic Stability

The stability of this compound in aqueous solutions at different pH values is an important consideration, especially for applications in biological systems or aqueous formulations. Hydrolysis can be a significant degradation pathway for many organic compounds.

Illustrative Hydrolysis Data for a Nitroaromatic Compound:

Table 4 presents hypothetical hydrolysis data for a nitroaromatic compound based on the OECD 111 test guideline.

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 4.0 | 50 | > 30 days |

| 7.0 | 50 | 15 days |

| 9.0 | 50 | 2 days |

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This protocol provides a general procedure for assessing the hydrolytic stability of a compound like this compound.

-

Test System: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

-

Sample Preparation: Prepare a stock solution of the test substance in a suitable water-miscible solvent. Add a small aliquot of the stock solution to each buffer to achieve a final concentration that is less than half the saturation concentration.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a range of temperatures for more detailed kinetics).

-

Sampling and Analysis: At appropriate time intervals, withdraw aliquots from each test solution and analyze for the concentration of the parent compound using a validated analytical method (e.g., HPLC).

-

Data Analysis: Determine the rate of hydrolysis and the half-life of the compound at each pH and temperature.

Chemical Incompatibility

Nitroaromatic compounds are known to be incompatible with certain classes of chemicals. Contact with these substances can lead to vigorous reactions, decomposition, or even an explosion.

General Incompatibilities for Nitroaromatic Compounds:

-

Strong Oxidizing Agents: Can lead to an increased risk of fire or explosion.

-

Strong Reducing Agents: May react vigorously.

-

Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can cause decomposition and the formation of hazardous products.

-

Strong Acids (e.g., sulfuric acid, nitric acid): May lead to vigorous reactions or decomposition, especially at elevated temperatures.

It is crucial to consult the Safety Data Sheet (SDS) for this compound and to conduct small-scale compatibility tests before mixing it with other chemicals, especially under heating.

Potential Degradation and Toxicity Pathway

The toxicity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within biological systems. This can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

Hypothesized Metabolic Activation and Toxicity Pathway

This guide provides a foundational understanding of the stability and storage concerns for this compound. For critical applications, it is strongly recommended that experimental stability studies are conducted on the specific batch of material being used.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Gateway to Advanced Materials: A Technical Guide to the Applications of 2,2'-Dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dinitrobiphenyl, a nitroaromatic compound, serves as a crucial precursor in the synthesis of high-performance polymers with exceptional thermal, optical, and dielectric properties. Through its reduction to 2,2'-diaminobiphenyl and subsequent derivatives, this molecule opens pathways to a range of advanced materials, primarily polyimides, suitable for demanding applications in microelectronics, aerospace, and optical communications. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of materials derived from this compound, complete with experimental protocols and quantitative data to facilitate further research and development.

Introduction: From Nitroaromatic Precursor to High-Performance Polymer

While this compound itself is primarily recognized as a chemical intermediate, its true potential in materials science is unlocked upon its conversion to its diamino derivative. The strategic placement of the nitro groups in the 2 and 2' positions of the biphenyl backbone imparts a unique, non-planar (twisted) conformation. This structural feature is retained in the resulting diamine and subsequent polymers, hindering close chain packing and leading to materials with enhanced solubility, lower dielectric constants, and improved optical clarity. This guide will focus on the journey from this compound to advanced polyimides, highlighting the critical role of its molecular architecture.

Synthetic Pathways

The transformation of this compound into a polymerizable monomer is a two-step process involving reduction followed by polymerization. A key derivative for high-performance applications is 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), which is synthesized from this compound.

Synthesis of this compound

The classical synthesis of this compound is achieved through the Ullmann coupling of an ortho-halonitrobenzene, such as o-chloronitrobenzene, in the presence of a copper catalyst.[1]

Reduction to 2,2'-Diaminobiphenyl

The reduction of the nitro groups of this compound to form 2,2'-diaminobiphenyl is a critical step. This can be achieved through various established reduction methods.[2]

Polymerization to Polyimides

The diaminobiphenyl derivatives, particularly TFDB, are key monomers for the synthesis of high-performance polyimides. These polymers are typically prepared by a two-step polycondensation reaction with a dianhydride.

The following diagram illustrates the overall synthetic workflow from this compound to a fluorinated polyimide.

References

2,2'-Dinitrobiphenyl: A Core Intermediate in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 13, 2025 – 2,2'-Dinitrobiphenyl stands as a critical intermediate in the landscape of organic synthesis, prized for its role in the construction of complex heterocyclic scaffolds. This technical guide offers an in-depth exploration of its synthesis, properties, and key applications, with a particular focus on its conversion to carbazole derivatives—a motif of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of this compound

The primary route to this compound is the Ullmann coupling reaction, a copper-catalyzed homocoupling of an aryl halide. This method has been refined over the years, with modern variations offering high yields and improved reaction conditions, including solvent-free approaches.

Quantitative Data for Synthesis

| Starting Material | Method | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) | Melting Point (°C) | Reference |

| o-chloronitrobenzene | Ullmann Coupling | Copper bronze, sand | 215–225 | 2.7 hours | 52–61 | 123.5–124.5 | [1] |

| 1-iodo-2-nitrobenzene | Solvent-Free Ullmann Coupling | Copper powder, sand | ~350 | 20-30 seconds | 50-90 (conversion) | 110–116 | [2][3] |

| 2-iodonitrobenzene | High Speed Ball Milling (Solvent-Free) | Copper vial, copper ball-bearing | Room Temperature | Overnight | 97 | 114–116 | [4][5] |

| 2-nitrobenzoic acid | Decarboxylative Coupling | Pd(TFA)₂, Ag₂CO₃, DMF/DMSO | 120 | 24 hours | 95 | - | [6] |

Experimental Protocol: Ullmann Coupling of o-chloronitrobenzene

This procedure is adapted from Organic Syntheses.[1]

-

Apparatus Setup: A 1-liter flask is equipped with a mechanical stirrer.

-

Initial Charge: 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand are added to the flask.

-

Heating: The mixture is heated in an oil bath to a temperature of 215–225°C.

-

Catalyst Addition: 200 g of copper bronze is added slowly over approximately 1.2 hours, maintaining the reaction temperature. For more consistent results, the copper bronze can be activated by treatment with a 2% solution of iodine in acetone, followed by washing with a 1:1 solution of concentrated hydrochloric acid in acetone.[1]

-

Reaction: The mixture is stirred and held at 215–225°C for an additional 1.5 hours. The temperature should not exceed 240°C to prevent the reduction of the nitro groups and the formation of carbazole.[1]

-

Workup: While still hot, the reaction mixture is poured into a beaker containing 300–500 g of sand and stirred to form clumps. After cooling, these are broken up in a mortar.

-

Extraction: The resulting solid is boiled for 10 minutes with two separate 1.5-liter portions of ethanol. The mixture is filtered hot after each boiling.

-

Crystallization: The ethanol filtrates are cooled in an ice bath to crystallize the this compound. The solid is collected by filtration. A second crop can be obtained by concentrating the filtrate.

-

Purification: The crude product is recrystallized from hot ethanol, using Norit for decolorization, to yield pure, yellow crystals.

Synthesis Pathway Diagram

Caption: Ullmann coupling of o-chloronitrobenzene.

Conversion to Carbazole

The transformation of this compound into carbazole is a cornerstone application, typically achieved through a reductive cyclization process. This reaction involves the reduction of both nitro groups to amines, followed by cyclization to form the carbazole ring system.

Quantitative Data for Carbazole Synthesis

| Starting Material | Method | Reagents | Solvent | Yield (%) | Reference |

| This compound | Reductive Cyclization | 10% Pd/C, H₂ | Ethanol | 100 | [6] |

| Substituted 2-nitrobiphenyls | Reductive Deoxygenation (Cadogan Reaction) | Triphenylphosphine | High-boiling solvents | Varies | [7][8] |

| o-nitrobiphenyl | Catalytic Reductive Cyclization | Pd catalyst, Phenyl formate (CO surrogate), Base | DMF | 85 (for pure carbazole) | [9] |

Experimental Protocol: Reductive Cyclization to 2,2'-Diaminobiphenyl

This protocol is a precursor step to carbazole synthesis, based on the reduction of this compound.[6]

-

Reaction Setup: In a pressure vessel, combine 0.116 g (0.420 mmol) of this compound and 0.017 g of 10% Palladium on carbon (Pd/C).

-

Solvent Addition: Add a suitable solvent such as ethanol.

-

Hydrogenation: The vessel is charged with hydrogen gas to the desired pressure.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete (as monitored by techniques like TLC).

-

Workup: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 2,2'-diaminobiphenyl.

The resulting 2,2'-diaminobiphenyl can then be converted to carbazole through methods like the Täuber carbazole synthesis, which involves acid-promoted, high-temperature cyclization.[10]

Carbazole Formation Pathway

Caption: Synthesis of carbazole from this compound.

Spectroscopic Data

The structural confirmation of this compound is crucial for its use as an intermediate. The following data provides key spectroscopic signatures.

NMR and Mass Spectrometry Data

| Data Type | Solvent | Chemical Shifts (δ) / m/z | Reference |

| ¹H NMR | CDCl₃ | 8.23 (d, 2H), 7.72–7.68 (m, 2H), 7.63–7.59 (m, 2H), 7.31 (d, 2H) | [6] |

| ¹³C NMR | CDCl₃ | 147.1, 134.3, 133.4, 131.0, 129.0, 124.8 | [6] |

| GC-MS | - | m/z 198 (loss of NO₂) | [4] |

Applications in Organic Synthesis

This compound is a versatile intermediate with applications extending beyond carbazole synthesis. It is utilized in the preparation of various dyes, pigments, and other heterocyclic compounds.[11] Its two nitro groups can be selectively or fully reduced to provide access to a range of functionalized biphenyl derivatives, which are valuable precursors in medicinal chemistry and materials science. The reductive cyclization can also lead to the formation of benzo[c]cinnolines, another class of compounds with interesting biological activities.[12]

Conclusion

This compound remains a highly relevant and valuable intermediate in organic synthesis. The robustness of the Ullmann coupling for its preparation, combined with the diverse reactivity of its nitro groups, ensures its continued importance in the synthesis of complex organic molecules for a wide array of applications, from pharmaceuticals to advanced materials. The methodologies outlined in this guide provide a solid foundation for researchers to utilize this key building block in their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

- 11. CAS 2436-96-6: 2,2′-Dinitrobiphenyl | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ullmann Reaction for 2,2'-Dinitrobiphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, specifically in the creation of biaryl compounds.[1][2] This reaction classically involves the copper-mediated coupling of two aryl halides.[2] The synthesis of 2,2'-dinitrobiphenyl is a textbook example of the Ullmann homocoupling reaction and serves as a critical step in the synthesis of various heterocyclic compounds and ligands.[1][3] This biaryl moiety is a key intermediate in the development of many important pharmaceuticals.[4]

Traditionally, the Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper, often leading to moderate and sometimes erratic yields.[2] However, modern advancements have introduced milder and more efficient protocols, including solvent-free methods that align with the principles of green chemistry.[4][5] These newer techniques offer advantages such as reduced reaction times, cleaner reaction profiles, and simplified purification procedures.[4][6]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Ullmann reaction, covering both classical and modern solvent-free approaches.

Data Presentation

The following table summarizes quantitative data from various reported Ullmann reaction protocols for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| o-chloronitrobenzene | Copper bronze | Sand (as dispersant) | 215–225 | 2.7 hours | 52–61 | [3] |

| 1-bromo-2-nitrobenzene | Copper powder | Not specified | 200 | Not specified | 76 | [1] |

| 1-iodo-2-nitrobenzene | Copper powder | Sand (as dispersant, solvent-free) | ~290 | 20–30 seconds | 50–90 (conversion) | [7] |

| 1-iodo-2-nitrobenzene | Copper vial and ball (catalyst and vessel) | Solvent-free (High-Speed Ball Milling) | Room Temperature | Overnight | 97 | [4][6] |

Experimental Protocols

Protocol 1: Classical Ullmann Reaction with o-Chloronitrobenzene

This protocol is based on the procedure described in Organic Syntheses.[3]

Materials:

-

o-chloronitrobenzene (1.27 moles, 200 g)

-

Copper bronze (200 g)

-

Clean, dry sand (300 g)

-

Ethanol

-

Norit (activated carbon)

Equipment:

-

1-L flask with a mechanical stirrer

-

Oil bath

-

Heating mantle

-

Büchner funnel

-

Mortar and pestle

Procedure:

-

In a 1-L flask equipped with a mechanical stirrer, combine 200 g of o-chloronitrobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to a temperature of 215–225°C.

-

Slowly add 200 g of copper bronze to the stirred mixture over approximately 1.2 hours.

-

Maintain the reaction temperature at 215–225°C for an additional 1.5 hours with continuous stirring.

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.

-

Once cooled, break up the clumps using a mortar and pestle.

-

Extract the product by boiling the mixture with two 1.5-L portions of ethanol for 10 minutes each, filtering the hot solution after each extraction.

-

Cool the ethanol filtrates in an ice bath to crystallize the this compound.

-

Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.

-

For purification, dissolve the crude product in hot ethanol (approximately 2 L per 100 g of product), treat with Norit, and filter the hot solution.

-

Cool the filtrate in an ice bath to obtain pure, yellow crystals of this compound.

-

The expected yield is 80–95 g (52–61%). The melting point of the pure product is 123.5–124.5°C.[3]

Note on Catalyst: For more consistent results, it is recommended to activate the copper bronze by treating it with a 2% solution of iodine in acetone, followed by washing with a 1:1 solution of concentrated hydrochloric acid in acetone, and then with acetone before drying.[3]

Protocol 2: Solvent-Free Ullmann Reaction with 1-Iodo-2-nitrobenzene

This microscale, solvent-free protocol is adapted from a procedure developed for introductory organic chemistry laboratories and offers a greener alternative.[5][7]

Materials:

-

1-iodo-2-nitrobenzene (0.6–1.0 mmol)

-

Copper powder (3 mmol)

-

Sand (200 mg)

-

Dichloromethane

-

Hexane

Equipment:

-

15 cm test tube

-

Heating mantle with a sand bath

-

Thermometer

-

Chromatography column

Procedure:

-

In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (0.6–1.0 mmol), copper powder (3 mmol), and sand (200 mg).

-

Prepare a sand bath in a heating mantle and heat it to approximately 350°C.

-

Insert the test tube into the hot sand bath. The reaction temperature is estimated to be around 290°C, the boiling point of 1-iodo-2-nitrobenzene.

-

Heat the reaction mixture for 20–30 seconds. This short reaction time aims for a conversion of 50–90% to facilitate chromatographic separation.

-

Remove the test tube from the sand bath and allow it to cool.

-

The crude product can be partially purified by extracting with three 1.5 mL portions of dichloromethane and then evaporating the solvent.

-

Purify the product using column chromatography with a dichloromethane/hexane solvent system. The Rf values for 1-iodo-2-nitrobenzene and this compound are approximately 0.33 and 0.09, respectively, in a 30:70 dichloromethane:hexane system.[7]

-

Evaporate the solvent from the collected fractions to obtain the purified this compound.

Protocol 3: High-Speed Ball Milling (HSBM) Solvent-Free Synthesis

This innovative protocol utilizes mechanical energy to drive the reaction at room temperature, offering a high-yield, clean, and rapid synthesis.[4][6]

Materials:

-

2-iodonitrobenzene (10 mmol, 2.5 g)

-

Ethanol (for recrystallization)

Equipment:

-

High-speed ball milling apparatus

-

Custom-made copper vial with a copper ball-bearing

Procedure:

-

Place 2-iodonitrobenzene (2.5 g, ~10 mmol) into a copper vial containing a copper ball-bearing.

-

Subject the vial to high-speed ball milling overnight.

-

After the reaction is complete, the resulting solid product is often pure enough for NMR analysis without further purification.[6]

-

For higher purity, the product can be recrystallized from hot ethanol.

-

This method has been reported to achieve a quantitative yield (97%) of this compound.[4][6]

Visualizations

Caption: A generalized workflow for the Ullmann synthesis of this compound.

Safety Precautions

-

Handling of Reagents: o-chloronitrobenzene and 1-iodo-2-nitrobenzene are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen.

-

High Temperatures: The classical and solvent-free heating methods involve high temperatures. Care must be taken to avoid burns from hot sand or oil baths and heating mantles. Ensure that flammable solvents are kept away from heat sources.

-

Pressure Build-up: When heating in a sealed or semi-sealed vessel like a test tube, be aware of the potential for pressure build-up.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- 1. Ullmann coupling: the first publication - operachem [operachem.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERIC - EJ925960 - Solvent-Free Synthesis of 2,20'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory, Journal of Chemical Education, 2011-Mar [eric.ed.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Modern Synthetic Approaches for the Preparation of 2,2'-Dinitrobiphenyl

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dinitrobiphenyl is a crucial intermediate in the synthesis of various heterocyclic compounds, including carbazoles and benzo[c]cinnolines, which are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of modern synthetic methods for the preparation of this compound, with a focus on the classical Ullmann coupling and the palladium-catalyzed Suzuki cross-coupling reaction. Detailed experimental protocols, quantitative data summaries, and a logical workflow for method selection are presented to aid researchers in the efficient synthesis of this key building block.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, and this compound serves as a valuable precursor for a range of important nitrogen-containing molecules. Historically, the synthesis of this compound has been dominated by the Ullmann coupling reaction. While effective, this method often requires harsh reaction conditions. More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as powerful alternatives for the formation of carbon-carbon bonds. This document details and compares these two primary synthetic strategies, providing researchers with the necessary information to select the most appropriate method for their specific needs.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are the Ullmann coupling of 2-halonitrobenzenes and the Suzuki cross-coupling of a 2-nitrophenyl boronic acid with a 2-halonitrobenzene.

Ullmann Coupling Reaction

The Ullmann coupling is a classical method for the synthesis of symmetric biaryls, involving the copper-mediated coupling of two aryl halide molecules.[1] Several variations of this reaction have been developed to improve yields and simplify the procedure.

This method involves heating an o-halonitrobenzene with copper bronze at high temperatures.[2]

A greener approach to the Ullmann coupling involves heating the aryl halide with copper powder and sand in the absence of a solvent.[3][4] This method minimizes waste and simplifies purification.

A novel and highly efficient solvent-free method utilizes high-speed ball milling to promote the reaction.[5][6] This technique can lead to quantitative yields without the need for external heating or solvents.[6]

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. While widely used for biaryl synthesis, its application for producing this compound can be challenging due to steric hindrance and electronic effects of the nitro groups, which can impede the transmetalation step in the catalytic cycle.[7][8]

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Ullmann Coupling Methods for the Synthesis of this compound

| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Traditional | o-Chloronitrobenzene | Copper bronze | Sand (as a diluent) | 215–225 | ~2.7 | 52–61 | [2] |

| Solvent-Free (Heating) | 1-Iodo-2-nitrobenzene | Copper powder, Sand | None | ~290 (boiling point of starting material) | 20-30 sec | 50–90 (conversion) | [4] |

| Solvent-Free (Ball Milling) | 2-Iodonitrobenzene | Copper vial and ball-bearing | None | Ambient | Not specified | 97 | [5][6] |

Table 2: Suzuki Cross-Coupling for the Synthesis of this compound

| Starting Materials | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Iodo-2-nitrobenzene and 2-Nitrophenylboronic acid | Pd(OAc)₂ | KH₂PO₄ | DMF/H₂O | 100 | 24 | 27–30 | [7][9] |

| 1-Bromo-2-nitrobenzene and 2-Nitrophenylboronic acid | Pd(OAc)₂ | KH₂PO₄ | DMF/H₂O | 150 | 20 | 30 | [9] |

Experimental Protocols

Protocol 1: Traditional Ullmann Coupling of o-Chloronitrobenzene[2]

Materials:

-

o-Chloronitrobenzene (1.27 moles, 200 g)

-

Clean, dry sand (300 g)

-

Copper bronze (200 g)

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

In a 1-L flask equipped with a mechanical stirrer, combine 200 g of o-chloronitrobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to 215–225 °C.

-

Slowly add 200 g of copper bronze over approximately 1.2 hours while maintaining the temperature and stirring.

-

Continue heating at 215–225 °C for an additional 1.5 hours with continuous stirring.

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir until small clumps form.

-

After cooling, break up the clumps in a mortar.

-

Extract the product by boiling the mixture with two 1.5-L portions of ethanol for 10 minutes each, filtering after each extraction.

-

Cool the combined ethanol filtrates in an ice bath to crystallize the this compound.

-

Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.

-

Recrystallize the crude product from hot ethanol, using Norit to decolorize the solution, to obtain pure, yellow crystals.

Protocol 2: Solvent-Free Ullmann Coupling by Heating[3][4]

Materials:

-

1-Iodo-2-nitrobenzene (0.6 – 1.0 mmol)

-

Copper powder (3 mmol)

-

Sand (200 mg)

Procedure:

-

In a 15 cm test tube, mix 1-iodo-2-nitrobenzene, copper powder, and sand.

-

Heat the test tube with a flame for 20-30 seconds. The reaction temperature is estimated to be the boiling point of 1-iodo-2-nitrobenzene (~290 °C).

-

Allow the mixture to cool.

-

Purify the product by column chromatography.

Protocol 3: Suzuki Cross-Coupling of 1-Iodo-2-nitrobenzene and 2-Nitrophenylboronic Acid[7][9]

Materials:

-

1-Iodo-2-nitrobenzene (1 mmol, 0.249 g)

-

2-Nitrophenylboronic acid (1.5 mmol, 0.228 g)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.48 mg)

-

Potassium dihydrogen phosphate (KH₂PO₄, 1.3 mmol, 0.177 g)

-

Tetrabutylammonium bromide (TBAB, 0.2 mmol, 0.065 g)

-

Dimethylformamide (DMF, 5 mL)

-

Water (0.75 mL)

-

Diethyl ether

-

Water

Procedure:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, combine KH₂PO₄, 2-nitrophenylboronic acid, TBAB, 1-iodo-2-nitrobenzene, and Pd(OAc)₂.

-

Add a mixture of DMF (5 mL) and water (0.75 mL).

-

Heat the reaction mixture at 100 °C in an oil bath with stirring for 24 hours.

-

After cooling, dilute the resulting mixture with water (30 mL).

-

Extract the product with diethyl ether (3 x 30 mL).

-

The organic phase can be analyzed by GC-MS to determine the yield.

Logical Workflow for Method Selection

The choice of synthetic method for this compound depends on several factors, including the desired scale, available equipment, and tolerance for harsh conditions or expensive catalysts. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Caption: Workflow for selecting a synthetic method for this compound.

Conclusion

Both the Ullmann coupling and the Suzuki cross-coupling reaction are viable methods for the synthesis of this compound. The Ullmann coupling, particularly the modern solvent-free variations, offers high yields and utilizes a relatively inexpensive copper catalyst. The high-speed ball milling method is especially noteworthy for its efficiency and green credentials. The Suzuki cross-coupling, while a powerful tool in organic synthesis, provides lower yields for this specific transformation and requires a more expensive palladium catalyst. The choice of method will ultimately be guided by the specific requirements of the research, including scale, cost, and environmental considerations. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize this compound for their downstream applications.

References

- 1. This compound | 2436-96-6 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 2,2'-Dinitrobiphenyl as an Internal Standard in Gas Chromatography for the Analysis of p,p'-DDT

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Dinitrobiphenyl is a stable, non-reactive compound that is well-suited for use as an internal standard in the gas chromatographic (GC) analysis of various compounds. Its primary application, as established by a collaborative study and recognized as an AOAC official method, is in the quantitative determination of p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT) in technical and formulated products[1][2]. The use of an internal standard is crucial for achieving high accuracy and precision in chromatographic analysis by correcting for variations in injection volume, detector response, and sample preparation.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the GC analysis of p,p'-DDT.

Physicochemical Properties of this compound

A solid understanding of the physical and chemical properties of this compound is essential for its effective use as an internal standard.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₄ |

| Molecular Weight | 244.20 g/mol |

| Appearance | Light yellow to beige crystalline powder |

| Melting Point | 123.5–124.5 °C |

| Solubility | Soluble in chloroform and hot ethanol |

Experimental Protocols

The following protocols are based on the established AOAC official method for the determination of p,p'-DDT in technical and formulated products using this compound as an internal standard[1][2].

1. Preparation of Standard Solutions